N,N-Dibutyl-2-cyanoacetamide
CAS No.: 53807-36-6
Cat. No.: VC19595571
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53807-36-6 |
|---|---|
| Molecular Formula | C11H20N2O |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | N,N-dibutyl-2-cyanoacetamide |
| Standard InChI | InChI=1S/C11H20N2O/c1-3-5-9-13(10-6-4-2)11(14)7-8-12/h3-7,9-10H2,1-2H3 |
| Standard InChI Key | CQPQBICYNIUIIF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCCC)C(=O)CC#N |
Introduction
Structural and Molecular Characteristics
N,N-Dibutyl-2-cyanoacetamide (chemical formula: ) features a central acetamide group () modified by two butyl chains attached to the nitrogen atom and a cyano () group at the α-position. This configuration imparts distinct electronic and steric properties:
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Molecular Geometry: The butyl groups introduce significant hydrophobicity, while the electron-withdrawing cyano group enhances the acidity of the α-hydrogen (), facilitating deprotonation in synthetic reactions .
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Spectroscopic Signatures: Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks for the amide carbonyl () and nitrile () groups . Nuclear magnetic resonance (NMR) spectra would display distinct signals for the butyl protons () and the α-methylene group adjacent to the cyano moiety () .
Table 1: Comparative Physicochemical Properties of Cyanoacetamide Derivatives
*Assumed similar to N,N-diethyl analog due to structural homology .
Synthetic Methodologies
The synthesis of N,N-dibutyl-2-cyanoacetamide likely follows established pathways for cyanoacetamide derivatives, leveraging nucleophilic acyl substitution or condensation reactions:
Condensation of Cyanoacetic Acid with Dibutylamine
A direct route involves reacting cyanoacetic acid with excess dibutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC):
This method parallels the synthesis of N,N-diethyl-2-cyanoacetamide, where diethylamine substitutes dibutylamine .
Gewald Three-Component Reaction (3CR)
Cyanoacetamides serve as key intermediates in the Gewald reaction to synthesize 2-aminothiophenes . For example, N-butyl-2-cyanoacetamide reacts with aldehydes and elemental sulfur to yield thiophene derivatives with pharmacological activity . Extending this to N,N-dibutyl-2-cyanoacetamide could enable access to diversely substituted heterocycles.
Functional Applications
Pharmaceutical Intermediate
Cyanoacetamides are pivotal in designing enzyme inhibitors. For instance, N-butyl-2-cyanoacetamide derivatives exhibit inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), a target in neurodegenerative and inflammatory diseases . The dibutyl variant’s enhanced lipophilicity may improve blood-brain barrier penetration, potentiating neuroprotective applications.
Organic Synthesis Building Block
The α-cyano group’s reactivity enables diverse transformations:
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Knoevenagel Condensation: Forms α,β-unsaturated nitriles with aldehydes, useful in polymer chemistry .
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Cyclization Reactions: Generates heterocyclic scaffolds such as pyridines and pyrimidines under basic conditions .
Future Research Directions
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Experimental Characterization: Prioritize NMR, IR, and mass spectrometry to confirm structural predictions.
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Biological Screening: Evaluate inhibitory activity against 15-LOX-1 and other disease-relevant enzymes .
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Solubility Optimization: Explore co-solvent systems to enhance aqueous compatibility for pharmaceutical formulations .
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